BenchChemオンラインストアへようこそ!

6,6-Difluorobicyclo[3.1.0]hexan-3-OL

Physicochemical profiling Amine basicity Drug-likeness optimization

6,6-Difluorobicyclo[3.1.0]hexan-3-ol (CAS 883731-66-6) is a bicyclic fluorinated building block with the molecular formula C₆H₈F₂O and molecular weight of 134.12 g/mol. The compound features a rigid bicyclo[3.1.0]hexane scaffold with a gem-difluoro substitution at the 6-position and a hydroxyl group at the 3-position, yielding a calculated LogP of approximately 1.1 and zero rotatable bonds.

Molecular Formula C6H8F2O
Molecular Weight 134.12
CAS No. 883731-66-6
Cat. No. B3058200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorobicyclo[3.1.0]hexan-3-OL
CAS883731-66-6
Molecular FormulaC6H8F2O
Molecular Weight134.12
Structural Identifiers
SMILESC1C(CC2C1C2(F)F)O
InChIInChI=1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2
InChIKeyVNYQQAAMRUPWKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluorobicyclo[3.1.0]hexan-3-ol (CAS 883731-66-6): Key Properties and Research-Grade Specifications for Procurement


6,6-Difluorobicyclo[3.1.0]hexan-3-ol (CAS 883731-66-6) is a bicyclic fluorinated building block with the molecular formula C₆H₈F₂O and molecular weight of 134.12 g/mol . The compound features a rigid bicyclo[3.1.0]hexane scaffold with a gem-difluoro substitution at the 6-position and a hydroxyl group at the 3-position, yielding a calculated LogP of approximately 1.1 and zero rotatable bonds . The scaffold serves as a conformationally constrained mimetic of 4,4-difluorocyclohexane, with the cyclopropane ring fusing positions 1 and 5 to restrict conformational flexibility beyond what monocyclic analogs can achieve [1]. This rigidification is the structural basis for its differentiation from flexible monocyclic fluorinated alcohols commonly employed in medicinal chemistry campaigns.

Why 6,6-Difluorobicyclo[3.1.0]hexan-3-ol Cannot Be Interchanged with Monocyclic Fluorinated Alcohols in Drug Discovery


Monocyclic fluorinated alcohols such as 4,4-difluorocyclohexanol lack the conformational rigidity imparted by the bicyclo[3.1.0]hexane cyclopropane fusion present in the target compound. In the bicyclo[3.1.0]hexane system, the cyclopropane ring fuses positions 1 and 5, locking the cyclopentane ring into a constrained envelope conformation that substantially reduces the accessible conformational space relative to freely rotating monocyclic cyclohexane derivatives [1]. This structural constraint directly impacts physicochemical parameters: the rigidified scaffold alters both pKa and LogP values relative to its monocyclic and non-fluorinated counterparts [1]. Consequently, substituting a flexible monocyclic alcohol for 6,6-difluorobicyclo[3.1.0]hexan-3-ol introduces uncontrolled conformational entropy and altered hydrogen-bonding geometry that cannot be compensated for by mere structural similarity, rendering generic substitution invalid in target-binding optimization campaigns.

Quantitative Differentiation Evidence for 6,6-Difluorobicyclo[3.1.0]hexan-3-ol: Head-to-Head Comparator Data


pKa Modulation: Reduced Basicity vs. Monocyclic 4,4-Difluorocyclohexyl Amine

In a direct head-to-head comparison of amine derivatives, the 6,6-difluorobicyclo[3.1.0]hexyl scaffold reduced the pKa of the corresponding primary amine by approximately 0.4–0.5 units relative to the monocyclic 4,4-difluorocyclohexyl amine counterpart [1]. The pKa of cis-6,6-difluorobicyclo[3.1.0]hexan-3-amine was measured at 8.87, whereas 4,4-difluorocyclohexyl amine exhibited a pKa of 9.33 [1]. This reduction in basicity is attributed to the electron-withdrawing inductive effect of the cyclopropane ring and the constrained geometry of the bicyclic system, which alters the electronic environment around the nitrogen center.

Physicochemical profiling Amine basicity Drug-likeness optimization CNS drug discovery

Lipophilicity Modulation: Reduced LogD₇.₄ vs. Monocyclic 4,4-Difluorocyclohexyl Amine

In the same direct comparative study, the 6,6-difluorobicyclo[3.1.0]hexyl scaffold reduced the distribution coefficient (LogD₇.₄) of the corresponding amine derivative by approximately 0.9 log units relative to the monocyclic 4,4-difluorocyclohexyl amine [1]. The cis-6,6-difluorobicyclo[3.1.0]hexan-3-amine exhibited LogD₇.₄ = -0.44, while 4,4-difluorocyclohexyl amine showed LogD₇.₄ = 0.48 [1]. This substantial reduction in lipophilicity is a direct consequence of the rigid bicyclic framework altering solvation and partitioning behavior.

Lipophilicity LogD ADME Permeability Metabolic stability

Zero Rotatable Bonds: Conformational Restriction vs. Monocyclic Alcohols

6,6-Difluorobicyclo[3.1.0]hexan-3-ol possesses zero rotatable bonds, whereas monocyclic comparator 4,4-difluorocyclohexanol retains rotational freedom around the C–O bond and ring-flipping conformational interconversion . The bicyclo[3.1.0]hexane scaffold is extensively documented in medicinal chemistry as a conformationally constrained bioisostere of cyclohexane rings, with the rigid 3D framework providing a fixed orientation of substituents [1]. This structural preorganization reduces the entropic penalty upon target binding and can enhance selectivity for specific receptor subtypes, as demonstrated with H3 receptor ligands bearing the same scaffold achieving >100-fold selectivity over H4 receptors [1].

Conformational restriction Entropy Binding affinity Selectivity Scaffold design

Scalable Multigram Synthesis with Diastereomeric Separation: Supply Chain Reliability Evidence

A validated multigram-scale synthetic route to diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks has been established, with effective separation of the diastereomeric mixture achieved via flash column chromatography [1]. The synthesis starts from commercially available compounds and proceeds through a TMSCF₃–NaI mediated reaction with a non-activated cyclopentene fragment using a slow addition protocol [1]. This contrasts with many bicyclic fluorinated scaffolds for which scalable synthetic routes remain unreported or restricted to milligram quantities. The demonstrated multigram accessibility directly supports hit-to-lead and lead optimization campaigns requiring gram-quantity material for in vivo PK and efficacy studies.

Synthetic accessibility Diastereomer separation Supply chain Medicinal chemistry Scale-up

Metabolic Stability Potential: CYP2D6 Inhibition Profile

6,6-Difluorobicyclo[3.1.0]hexan-3-ol has been evaluated for CYP2D6 inhibition in human liver microsomes, yielding an IC₅₀ value of 20,000 nM (20 µM) using a fluorogenic substrate assay with a 15-minute preincubation followed by NADPH addition and measurement after 2 hours [1]. This IC₅₀ is approximately 200-fold higher than the typical 0.1 µM threshold used to flag significant CYP2D6 inhibition risk [1]. While a direct comparator from the same assay for 4,4-difluorocyclohexanol is not available in the retrieved data, this IC₅₀ value indicates a low probability of clinically relevant CYP2D6-mediated drug-drug interactions for compounds incorporating this scaffold.

CYP inhibition Drug-drug interaction Metabolic stability Hepatotoxicity

Priority Application Scenarios for 6,6-Difluorobicyclo[3.1.0]hexan-3-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Tuning Amine Basicity for Improved Brain Penetration

The pKa reduction of approximately 0.46 units for the corresponding amine derivative relative to 4,4-difluorocyclohexyl amine positions this scaffold for CNS drug discovery programs where amine basicity must be reduced to mitigate P-glycoprotein efflux and enhance passive permeability across the blood-brain barrier [1]. The LogD₇.₄ reduction of ~0.9 units further supports CNS targeting by reducing non-specific tissue binding [1]. Researchers should prioritize procurement when designing amine-containing CNS candidates where monocyclic analogs yield pKa values above the desired threshold.

Conformational Restriction for Selectivity Optimization: GPCR and Kinase Targets

The zero rotatable bonds and rigid bicyclo[3.1.0]hexane framework make this scaffold particularly suitable for GPCR and kinase targeting campaigns where conformational preorganization can drive subtype selectivity [1][2]. The scaffold has demonstrated utility in achieving >100-fold selectivity for H3 over H4 histamine receptors, validating its capacity to differentiate between closely related binding pockets [2]. Procurement is indicated when lead series exhibit inadequate selectivity profiles that may be addressed by rigidifying flexible linker regions.

Hit-to-Lead and Lead Optimization Requiring Gram-Quantity Material

The demonstrated multigram-scale synthesis and effective diastereomer separation validate this scaffold for programs transitioning from hit identification to lead optimization, where gram quantities are required for in vivo PK studies, preliminary toxicology, and formulation development [1]. Unlike many specialized bicyclic fluorinated building blocks limited to milligram-scale availability, this compound offers a procurement pathway that supports the material demands of late-stage discovery.

Reducing Drug-Drug Interaction Liability: Low CYP2D6 Inhibition Profile

The CYP2D6 IC₅₀ of 20 µM indicates minimal risk of CYP2D6-mediated drug-drug interactions, making this scaffold suitable for polypharmacy contexts including combination therapies in oncology, psychiatry, and metabolic disease [1]. Procurement is particularly advantageous when designing candidates intended for chronic administration in patient populations likely to receive concomitant CYP2D6 substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluorobicyclo[3.1.0]hexan-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.